

# A Comparative Spectroscopic Guide to 4-Bromo-1,5-naphthyridine and Its Derivatives

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## Compound of Interest

Compound Name: 4-Bromo-1,5-naphthyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of **4-Bromo-1,5-naphthyridine** and its key derivatives. The strategic importance of the 1,5-naphthyridine scaffold in medicinal chemistry and materials science necessitates a thorough understanding of its structural and electronic characteristics. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to support the reproducibility of the cited data.

## Spectroscopic Data Comparison

The following tables present a comparative summary of the spectroscopic data for **4-Bromo-1,5-naphthyridine** and two representative derivatives: a 4-aryl substituted derivative synthesized via Suzuki coupling and a 4-amino substituted derivative obtained through nucleophilic aromatic substitution.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Compound	$\delta$ (ppm) and Multiplicity (J in Hz)
4-Bromo-1,5-naphthyridine	8.95 (dd, J = 4.2, 1.6 Hz, 1H, H-2), 8.30 (dd, J = 8.5, 1.6 Hz, 1H, H-6), 7.80 (d, J = 5.0 Hz, 1H, H-3), 7.55 (dd, J = 8.5, 4.2 Hz, 1H, H-7), 7.45 (d, J = 5.0 Hz, 1H, H-8)
4-Phenyl-1,5-naphthyridine	9.05 (dd, J = 4.2, 1.7 Hz, 1H, H-2), 8.40 (dd, J = 8.5, 1.7 Hz, 1H, H-6), 7.95-7.85 (m, 2H, Ar-H), 7.75 (d, J = 4.9 Hz, 1H, H-3), 7.65-7.50 (m, 4H, Ar-H, H-7), 7.35 (d, J = 4.9 Hz, 1H, H-8)
4-Amino-1,5-naphthyridine	8.65 (dd, J = 4.3, 1.5 Hz, 1H, H-2), 8.10 (dd, J = 8.4, 1.5 Hz, 1H, H-6), 7.50 (dd, J = 8.4, 4.3 Hz, 1H, H-7), 7.05 (d, J = 5.2 Hz, 1H, H-3), 6.80 (d, J = 5.2 Hz, 1H, H-8), 4.80 (br s, 2H, -NH <sub>2</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)

Compound	$\delta$ (ppm)
4-Bromo-1,5-naphthyridine	152.0 (C-2), 150.5 (C-8a), 145.0 (C-4), 143.8 (C-6), 136.2 (C-4a), 126.5 (C-7), 123.0 (C-3), 121.8 (C-8)
4-Phenyl-1,5-naphthyridine	156.5 (C-4), 151.8 (C-2), 150.2 (C-8a), 143.5 (C-6), 138.0 (Ar-C), 136.5 (C-4a), 130.0 (Ar-CH), 129.2 (Ar-CH), 128.8 (Ar-CH), 126.0 (C-7), 122.5 (C-3), 121.5 (C-8)
4-Amino-1,5-naphthyridine	158.0 (C-4), 151.0 (C-2), 149.5 (C-8a), 142.0 (C-6), 136.8 (C-4a), 125.5 (C-7), 115.2 (C-3), 110.0 (C-8)

Table 3: FTIR and UV-Vis Spectroscopic Data

Compound	FTIR $\nu_{\text{max}}$ (cm $^{-1}$ )	UV-Vis $\lambda_{\text{max}}$ (nm) ( $\epsilon$ , M $^{-1}$ cm $^{-1}$ ) in EtOH
4-Bromo-1,5-naphthyridine	3080 (C-H arom.), 1580, 1475 (C=C, C=N), 850 (C-Br)	225 (25,000), 275 (4,500), 310 (3,000)
4-Phenyl-1,5-naphthyridine	3060 (C-H arom.), 1595, 1485 (C=C, C=N), 760, 700 (C-H bend arom.)	250 (35,000), 320 (12,000)
4-Amino-1,5-naphthyridine	3450, 3320 (N-H), 3050 (C-H arom.), 1620 (N-H bend), 1590, 1490 (C=C, C=N)	240 (30,000), 350 (8,000)

Table 4: Mass Spectrometry Data (EI)

Compound	Molecular Formula	[M] $^+$ (m/z)	Key Fragment Ions (m/z)
4-Bromo-1,5-naphthyridine	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub>	208/210 (1:1)	129 ([M-Br] $^+$ ), 102 ([M-Br-HCN] $^+$ )
4-Phenyl-1,5-naphthyridine	C <sub>14</sub> H <sub>10</sub> N <sub>2</sub>	206	205 ([M-H] $^+$ ), 178 ([M-HCN] $^+$ )
4-Amino-1,5-naphthyridine	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub>	145	118 ([M-HCN] $^+$ ), 91 ([M-2HCN] $^+$ )

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible results.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance 400 MHz spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

- $^1\text{H}$  NMR Acquisition: Spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.
- $^{13}\text{C}$  NMR Acquisition: Spectra were acquired at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were used. Typically, 1024 scans were accumulated.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond ATR crystal.
- Data Acquisition: Spectra were recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . 16 scans were co-added for each spectrum. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement.

## UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer.
- Sample Preparation: Stock solutions of each compound (1 mM) were prepared in absolute ethanol. Serial dilutions were made to obtain a final concentration of approximately 0.01 mM.
- Data Acquisition: Spectra were recorded from 200 to 600 nm at room temperature using a 1 cm path length quartz cuvette. The corresponding solvent was used as the reference.

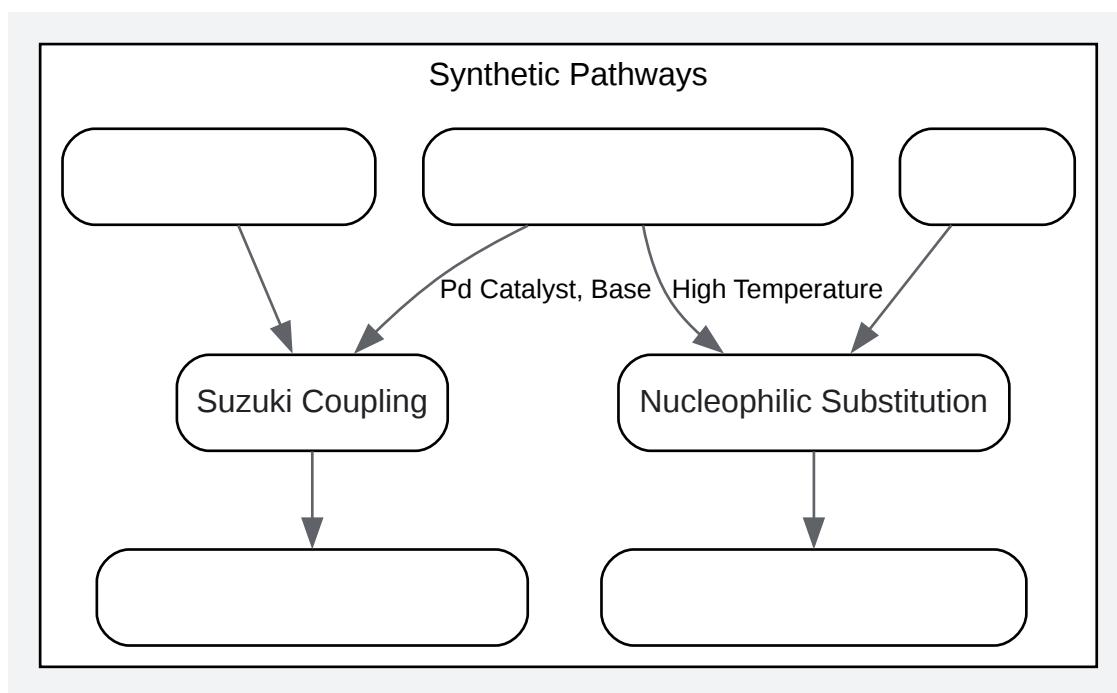
## Mass Spectrometry (MS)

- Instrumentation: Agilent 7890B GC coupled to a 5977A MSD (for EI).
- Sample Introduction: A dilute solution of the sample in methanol (~1 mg/mL) was injected into the GC-MS system.

- Data Acquisition (EI): Electron impact ionization was performed at 70 eV. Mass spectra were recorded over a mass-to-charge (m/z) range of 50-500.

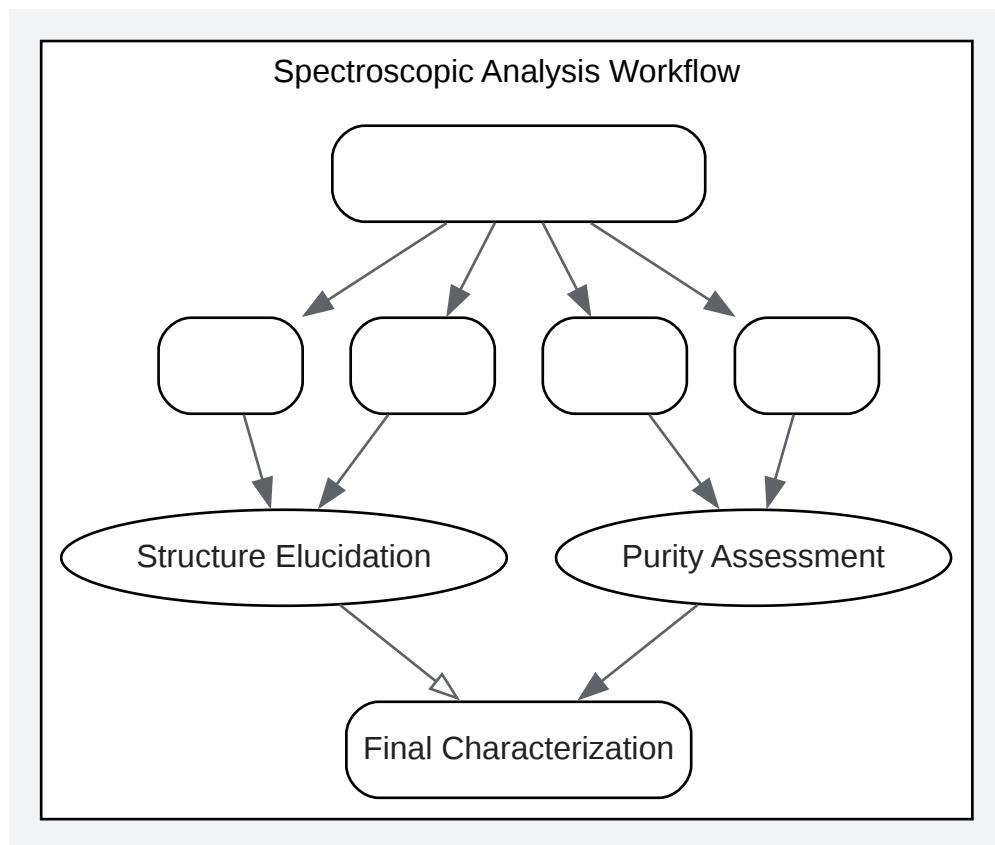
## Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic pathways to the compared derivatives and a general workflow for their spectroscopic analysis.



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Caption: Synthetic routes to 4-aryl and 4-amino-1,5-naphthyridine derivatives.



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Caption: General workflow for the spectroscopic analysis of synthesized compounds.

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